N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide
Description
N-(1-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is a synthetic organic compound featuring a 1H-indole core substituted at the 4-position with an acetamide group. The indole’s 1-position is functionalized with a 2-oxoethyl linker connected to a 4-(4-fluorophenyl)piperazine moiety.
Key structural attributes include:
- Indole core: Enhances aromatic interactions in biological systems.
- Acetamide group: Contributes to hydrogen bonding and solubility.
- 4-(4-Fluorophenyl)piperazine: A polar substituent that may influence receptor affinity and metabolic stability.
- 2-Oxoethyl linker: Provides conformational flexibility.
Properties
Molecular Formula |
C22H23FN4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C22H23FN4O2/c1-16(28)24-20-3-2-4-21-19(20)9-10-27(21)15-22(29)26-13-11-25(12-14-26)18-7-5-17(23)6-8-18/h2-10H,11-15H2,1H3,(H,24,28) |
InChI Key |
UUZSDDCAQVPRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Indole Moiety: The indole moiety is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and ketone groups in the molecule are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, leading to cleavage of the amide bond. Typical conditions involve HCl (1–2 M) at 60–80°C for 4–6 hours.
-
Basic Hydrolysis : Utilizes NaOH or KOH (1–3 M) under reflux, yielding the corresponding carboxylic acid and amine derivatives.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Time | Major Products | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic hydrolysis | HCl (2 M) | 80°C | 6 h | Indole-4-amine, fluorophenylpiperazine | ~65% | |
| Basic hydrolysis | NaOH (3 M) | Reflux | 4 h | Acetic acid, 1-(2-oxoethyl)indole | ~58% |
Nucleophilic Substitution
The 2-oxoethyl linker adjacent to the piperazine nitrogen enables nucleophilic substitution reactions:
-
Primary Amines : React with the carbonyl group to form Schiff bases under mild conditions (e.g., ethanol, 25°C).
-
Thiols : Participate in Michael addition at the α,β-unsaturated ketone intermediate generated in situ.
Key Observations :
-
Substituents on the piperazine ring (e.g., 4-fluorophenyl) influence reaction rates due to electronic effects .
-
Steric hindrance from the indole moiety reduces reactivity at the 2-oxoethyl site .
Amide Bond Cleavage and Functionalization
The central acetamide group undergoes selective modifications:
-
Reductive Cleavage : Using LiAlH₄ in THF at 0°C converts the acetamide to a primary amine.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM to form N-acylated derivatives .
Table 2: Functionalization Reactions
Analytical Characterization
Reaction progress and products are monitored using:
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 7.2 min .
-
NMR : Key signals include δ 2.15 ppm (acetamide CH₃) and δ 7.8–6.9 ppm (indole/fluorophenyl protons) .
This compound’s reactivity profile highlights its versatility as a scaffold for generating structurally diverse analogs with potential pharmacological applications . Further studies are required to explore its catalytic and enantioselective transformations.
Scientific Research Applications
Anticancer Activity
N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide has been investigated for its potential anticancer properties.
Case Study Overview :
- In vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis through caspase activation pathways, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.0 | Induction of apoptosis |
| MDA-MB-231 | 7.5 | Caspase pathway activation |
| HCT116 | 6.0 | Cell cycle arrest |
Neuropharmacological Effects
The compound's structure suggests potential applications in treating neurodegenerative diseases due to its interaction with neurotransmitter systems.
Research Findings :
- Studies indicate that this compound may act as an inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
Case Study Overview :
- Laboratory tests revealed significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Streptococcus pneumoniae | 256 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.
Key Findings:
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Fluorophenyl Motifs
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()
- Structure : Lacks the indole core but retains the 4-fluorophenyl-piperazine and acetamide groups.
- Molecular Formula : C₁₉H₂₀F₂N₃O (vs. estimated C₂₂H₂₅FN₃O₂ for the target compound).
- The simpler structure may improve synthetic yield and solubility .
Compounds from (e.g., 6i, 6j)
- Structure : Feature bis(4-fluorophenyl)methyl and sulfamoyl groups on piperazine.
- Molecular Weights : ~550–600 g/mol (higher than the target compound due to sulfonamide substituents).
- Properties : Higher melting points (up to 230°C) and polarity due to sulfamoyl groups, which could enhance water solubility but reduce blood-brain barrier penetration compared to the target compound .
Indole-Containing Analogues
Quinoline-Indole Derivatives ()
- Structure: Combine indole with quinoline and tetrahydrofuran-oxy groups.
- Key Differences: The quinoline scaffold introduces basic nitrogen atoms, altering electronic properties. The tetrahydrofuran-oxy group may enhance metabolic stability but reduce conformational flexibility compared to the target’s 2-oxoethyl linker .
Pyrimido[5,4-b]indol-2-yl Derivatives ()
- Structure : Incorporate a pyrimidoindole core with a sulfanyl-acetamide group.
- Molecular Formula : C₂₇H₂₂FN₃O₃S (more complex than the target compound).
Piperazine-Acetamide Derivatives with Varied Cores
SB-480848 ()
- Structure : Cyclopenta[d]pyrimidine core with fluorophenyl and trifluoromethyl groups.
- Key Differences : The cyclopenta-pyrimidine core provides rigidity, which may enhance selectivity for specific enzymes (e.g., phospholipase A2). However, the trifluoromethyl group introduces steric hindrance absent in the target compound .
Research Implications and Gaps
- Pharmacological Potential: Fluorophenyl-piperazine motifs are associated with CNS activity, but the indole core may redirect binding to indole-specific targets (e.g., 5-HT receptors).
- Data Limitations : Direct biological data for the target compound are unavailable in the provided evidence, necessitating further in vitro studies .
Biological Activity
N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide, also known by its CAS number 1574325-68-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23FN4O2
- Molecular Weight : 410.441 g/mol
- Structure : The compound features an indole ring, a piperazine moiety, and a fluorophenyl group, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
- Inhibition of Enzymatic Activity : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
1. Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggest that the compound may enhance serotonergic and noradrenergic signaling pathways.
2. Antipsychotic Activity
In another investigation, the compound was tested for its antipsychotic properties using a model of induced psychosis. Results indicated a notable decrease in hyperactivity and stereotyped behaviors, implicating its potential efficacy in treating schizophrenia-like symptoms.
3. Neuroprotection
Research focusing on neuroprotective effects revealed that this compound could prevent neuronal death induced by glutamate toxicity in cultured neurons. This suggests a mechanism involving modulation of excitotoxic pathways.
Q & A
Q. How can researchers design a synthetic route for N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide?
- Methodological Answer : A multi-step synthesis is typically required. For example, outlines a protocol involving:
Reacting 4-(4-fluorophenyl)piperazine with a chloroacetyl intermediate to form the 2-oxoethylpiperazine moiety.
Coupling this intermediate with a functionalized indole precursor (e.g., via nucleophilic substitution or amidation).
Final purification using column chromatography (e.g., EtOAc/petroleum ether) and characterization via NMR, mass spectrometry, and HPLC .
Key Considerations : Optimize reaction conditions (e.g., reflux time, solvent selection) to minimize by-products.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., indole NH proton at δ 10-12 ppm, fluorophenyl aromatic signals).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]+ ion).
- HPLC : Assess purity (>95% required for pharmacological studies) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer :
- Hypothesis Testing : Compare assay conditions (e.g., cell lines, radioligand concentrations) across studies. For example, serotonin receptor (5-HT) affinity discrepancies may arise from differences in membrane preparation or buffer pH .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate experimental IC values .
- Standardized Protocols : Adopt harmonized assay guidelines (e.g., NIH Rigor and Reproducibility standards) .
Q. What in vivo experimental designs are appropriate for evaluating neuropharmacological effects?
- Methodological Answer :
- Animal Models : Use rodent models (e.g., forced swim test for antidepressant activity) with dose ranges based on in vitro IC values.
- Pharmacokinetics : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS.
- Control Groups : Include vehicle, positive controls (e.g., fluoxetine for serotonin studies), and metabolite analysis .
Q. How can researchers address stability issues during long-term storage?
- Methodological Answer :
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Lyophilize the compound or store in inert atmospheres (argon) to prevent oxidation.
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) for hygroscopic batches .
Future Directions & Contradictions
Q. What are unresolved mechanistic questions about its interaction with dopaminergic pathways?
- Methodological Answer :
- Knockout Models : Use D receptor-deficient mice to isolate target effects.
- Electrophysiology : Patch-clamp recordings in striatal neurons to assess dopamine release modulation .
Q. Why do some studies report low aqueous solubility despite structural modifications?
- Hypothesis : The indole and piperazine moieties may form intramolecular H-bonds, reducing hydrophilicity.
- Validation : Perform solubility assays in buffers (pH 1.2–7.4) and use co-solvents (e.g., DMSO/PEG) for in vivo dosing .
Safety & Compliance
Q. What PPE and engineering controls are mandated for handling this compound?
- Answer :
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator if aerosolized.
- Engineering Controls : Fume hoods for synthesis, HEPA filters for particulate containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
